molecular formula C5H11ClN2O2 B1421197 2-Morpholinecarboxamide hydrochloride CAS No. 1185296-76-7

2-Morpholinecarboxamide hydrochloride

Cat. No. B1421197
M. Wt: 166.6 g/mol
InChI Key: UJWGIIHZXUTSNZ-UHFFFAOYSA-N
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Description

2-Morpholinecarboxamide hydrochloride is a chemical compound with the CAS Number: 1185296-76-7. It has a molecular weight of 166.61 and its IUPAC name is 2-morpholinecarboxamide hydrochloride . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 2-Morpholinecarboxamide hydrochloride is 1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H . This indicates the presence of a morpholine ring and a carboxamide group in the molecule.


Physical And Chemical Properties Analysis

2-Morpholinecarboxamide hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Antioxidant Activity

Research has shown the synthesis and study of derivatives of N-morpholinoacetic acid hydrazide, including 2-morpholino-N-(propane-2-ylidene) acetohydrazide and 2-(2-morpholinoacetyl)-N-phenylhydrazinocarbothioamide hydrochloride, which exhibit antioxidant activities. These compounds react with oxygen and its active radicals, indicating potential for oxidative stress-related applications (Nurkenov et al., 2018).

Synthetic Methodologies

The compound has been pivotal in the development of synthetic methodologies, such as the conversion of amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups. This method demonstrates the utility of 2-morpholinecarboxamide hydrochloride in facilitating the synthesis of complex organic compounds, including drugs like the antidepressant (S,S)-reboxetine (Fritz et al., 2011).

Biological Activities

2-Morpholinecarboxamide hydrochloride derivatives have been explored for their biological activities, including their role as σ1 receptor ligands with antinociceptive effects, showcasing the potential for pain management applications (Navarrete-Vázquez et al., 2016).

Electrochemical and Spectroscopic Investigations

The compound's derivatives have been subject to electrochemical and spectroscopic investigations, providing insights into their redox properties and interactions with metals, which could be relevant for material science and catalysis research (Kilic et al., 2006).

Antimicrobial Activity

Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides synthesized from hydroxyphenylacetic acid have been screened for antimicrobial activity, indicating the utility of 2-morpholinecarboxamide hydrochloride derivatives in developing new antimicrobial agents (Jayadevappa et al., 2012).

Safety And Hazards

The safety information for 2-Morpholinecarboxamide hydrochloride includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling) .

properties

IUPAC Name

morpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWGIIHZXUTSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinecarboxamide hydrochloride

CAS RN

1185296-76-7
Record name 2-Morpholinecarboxamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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